

Physical and chemical properties of (+)-Marmesin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Marmesin

Cat. No.: B225713

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An In-depth Technical Guide to the Physical and Chemical Properties of **(+)-Marmesin**

Introduction

(+)-Marmesin, also known as nodakenetin, is a naturally occurring furanocoumarin that serves as a key biosynthetic precursor to linear furanocoumarins and psoralen.[1][2] It is found in various plants, including those from the Apiaceae and Rutaceae families, such as *Aegle marmelos* and *Ammi majus*. [1][3][4] This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **(+)-Marmesin**, detailed experimental protocols, and an examination of its role in key signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

(+)-Marmesin is a crystalline solid with the molecular formula $C_{14}H_{14}O_4$. Its chemical structure features a furan ring fused to a chromenone, forming a 7H-furo[3,2-g]chromen-7-one core.

General Properties

The fundamental physical and chemical characteristics of **(+)-Marmesin** are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name | (2S)-2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g]benzopyran-7-one | |
| Synonyms | Nodakenetin, (S)-Marmesin | |
| CAS Number | 13849-08-6 | |
| Molecular Formula | C ₁₄ H ₁₄ O ₄ | |
| Molecular Weight | 246.26 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 189°C | |
| Water Solubility | 0.37 g/L | |
| logP | 1.98 | |

Solubility

The solubility of **(+)-Marmesin** in various organic solvents is crucial for experimental design and formulation development.

| Solvent | Solubility | Reference(s) |
|-------------------------|-----------------------|--------------|
| DMSO | 100 mg/mL (406.07 mM) | |
| DMF | 30 mg/mL | |
| Ethanol | 2 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of **(+)-Marmesin**.

¹H-NMR Spectroscopy

The proton nuclear magnetic resonance (¹H-NMR) spectrum provides detailed information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |
|------------------------|--------------|--------------------------|-----------------|--------------|
| 7.59 | d | 9.5 | Aromatic H | |
| 7.22 | s | - | Aromatic H | |
| 6.75 | d | 21.6 | Aromatic H | |
| 6.20 | d | 9.5 | Aromatic H | |
| 4.74 | t | 8.8 | CH | |
| 3.28-3.15 | m | - | CH ₂ | |
| 1.87 | s | - | OH | |
| 1.37 | s | - | CH ₃ | |
| 1.24 | s | - | CH ₃ | |

(Solvent: CDCl₃,
Frequency: 300
MHz)

¹³C-NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C-NMR) data for furanocoumarins, including marmesin, have been reported in literature reviews of compounds isolated from the Moraceae family. These data are essential for confirming the carbon skeleton of the molecule.

UV-Vis Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions within the molecule and is useful for quantification.

| λ_{max} (nm) | Solvent | Reference(s) |
|-----------------------------|---------------|--------------|
| 338, 217 | Methanol | |
| 332 | Ethanol | |
| 335 | Not specified | |
| 336, 224 | Not specified | |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **(+)-Marmesin** based on their vibrational frequencies.

| Wavenumber (cm ⁻¹) | Assignment | Reference(s) |
|--------------------------------|---------------------------|--------------|
| 3480 | O-H stretching | |
| 2971 | C-H stretching | |
| 1699 | C=O stretching (lactone) | |
| 1631 | C=C stretching (aromatic) | |
| 1488 | C=C stretching (aromatic) | |

Mass Spectrometry

Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight of the compound. The exact mass is reported as 246.08920892 Da.

Experimental Protocols

Isolation of (+)-Marmesin

A general protocol for the isolation of **(+)-Marmesin** from plant sources involves solvent extraction followed by chromatographic purification.

- Extraction:

- Dried and powdered plant material (e.g., roots, fruits, or bark) is subjected to extraction using a suitable solvent, such as a dichloromethane/methanol mixture or hexane. Maceration or Soxhlet extraction are common methods.
- The crude extract is obtained by removing the solvent under reduced pressure.
- Fractionation:
 - The crude extract is then partitioned between an organic solvent (e.g., dichloromethane) and water to separate compounds based on polarity.
 - The organic phase, containing marmesin, is concentrated.
- Chromatographic Purification:
 - The concentrated organic fraction is subjected to column chromatography on silica gel.
 - The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing **(+)-Marmesin** are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Synthesis of (+)-Marmesin

Several synthetic routes for marmesin have been developed. One notable method is based on a palladium-catalyzed intramolecular coupling reaction to construct the dihydropyran ring from an intermediate, (-)-peucedanol. Another approach involves the synthesis from beta-resorcyraldehyde.

Characterization

The identity and purity of isolated or synthesized **(+)-Marmesin** are confirmed using a combination of the spectroscopic methods detailed above (NMR, IR, UV-Vis, and Mass Spectrometry).

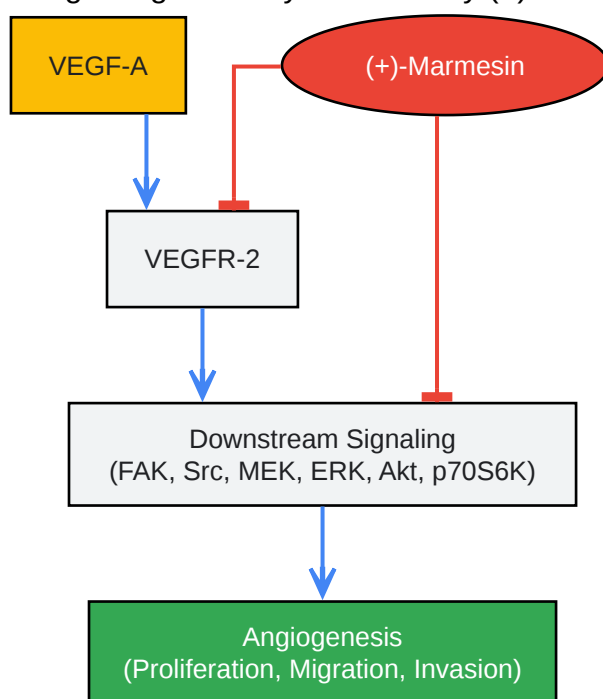
Biological Activity and Signaling Pathways

(+)-Marmesin exhibits significant biological activities, particularly as an anti-cancer and anti-angiogenesis agent. Its mechanisms of action involve the modulation of key cellular signaling pathways.

Anti-Angiogenic Activity

Marmesin has been shown to be a novel angiogenesis inhibitor. It exerts its effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, marmesin treatment abrogates VEGF-A-induced endothelial cell migration, invasion, and capillary-like structure formation. This is achieved through the inactivation of VEGF-A-stimulated signaling pathways and the downregulation of cell surface signaling molecules including VEGFR-2, HER2, integrin β 1, and integrin-linked kinase (ILK).

VEGF Signaling Pathway Inhibition by (+)-Marmesin

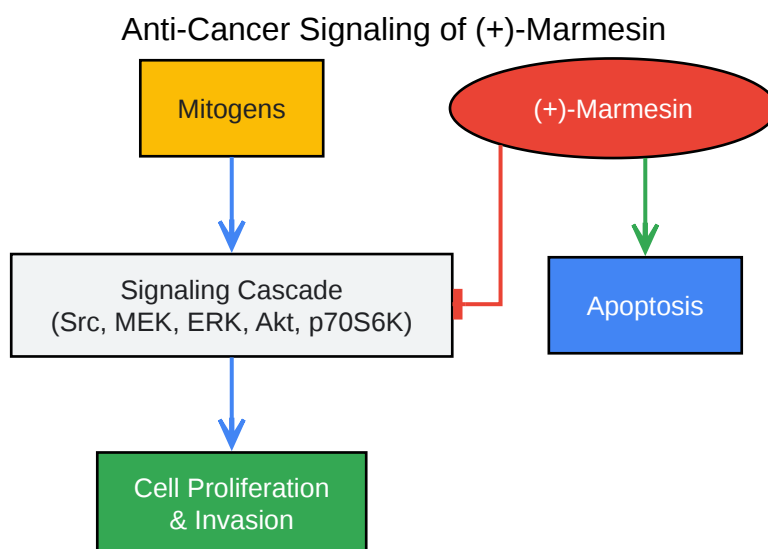


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Caption: Inhibition of VEGF-A-mediated angiogenesis by **(+)-Marmesin**.

Anti-Cancer Activity

In the context of cancer, particularly non-small cell lung cancer (NSCLC), marmesin abrogates mitogen-stimulated proliferation and invasion. This anti-tumor activity is mediated by the inactivation of mitogenic signaling pathways. Marmesin treatment markedly inhibits the phosphorylation of key signaling proteins such as Src, MEK, ERK, Akt, and p70S6K in NSCLC cells. Furthermore, it induces apoptosis, as evidenced by the upregulation of Bax and downregulation of Bcl-2, and causes G2/M cell cycle arrest in leukemia cells.



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Caption: **(+)-Marmesin** inhibits proliferation and induces apoptosis.

Other Activities

(+)-Marmesin also exhibits dual inhibitory activity against COX-2 and 5-LOX, suggesting anti-inflammatory potential. Additionally, it has shown antiplasmodial activity by inhibiting β -hematin formation, which is crucial for the survival of the malaria parasite.

Conclusion

(+)-Marmesin is a furanocoumarin with well-defined physical and chemical properties that facilitate its isolation, synthesis, and characterization. Its significant biological activities, particularly in the realms of anti-cancer and anti-angiogenic research, make it a compound of high interest for drug development. The detailed understanding of its interaction with key signaling pathways, such as the VEGF and mitogen-activated protein kinase pathways, provides a solid foundation for further preclinical and clinical investigations. This guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the therapeutic potential of this promising natural product.

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- To cite this document: BenchChem. [Physical and chemical properties of (+)-Marmesin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b225713#physical-and-chemical-properties-of-marmesin]

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